tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate
Overview
Description
Tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate: is a chemical compound with the molecular formula C14H19NO2 . It belongs to the class of organic compounds known as carboxylates, which are derivatives of carboxylic acids. This compound is characterized by its complex bicyclic structure, which includes a fused dicyclopenta ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a diene, under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding carboxylic acid derivative.
Reduction: : Reduction of the carboxylate group to an alcohol.
Substitution: : Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Carboxylic acid derivative.
Reduction: : Alcohol derivative.
Substitution: : Various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry: : Its unique structure may find use in materials science, such as in the design of novel polymers or coatings.
Mechanism of Action
The mechanism by which tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved would be determined by the nature of these interactions.
Comparison with Similar Compounds
Tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate: can be compared to other similar compounds, such as:
Tert-butyl acrylate: : Another carboxylate with different reactivity and applications.
Dicyclopentadiene: : A simpler bicyclic compound with distinct chemical properties.
Tert-butyl benzene: : A compound with a similar tert-butyl group but a different aromatic ring structure.
These compounds differ in their chemical reactivity, applications, and molecular targets, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
tert-butyl 6-azatricyclo[5.3.0.01,5]deca-3,8-diene-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)15-10-6-4-8-14(10)9-5-7-11(14)15/h4-7,10-11H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONDMLQEWGSYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CCC23C1C=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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